tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

Medicinal Chemistry Bioisostere Drug Design

This heterocyclic building block (CAS 863646-43-9) combines a carboxylic acid bioisostere (tetrazole, pKa ~4.73) with an orthogonally Boc-protected morpholine scaffold, enabling selective N-deprotection in multi-step medchem syntheses. Unlike unprotected morpholine-tetrazole analogs, it retains metabolic stability and carboxylate-mimetic binding while offering higher molecular complexity (MW 255.27) for fragment screening libraries. Supplied at ≥97% purity, it minimizes side reactions and purification costs in the development of kinase inhibitors, MCL-1/BCL-xL antagonists, and antibacterial agents. Ideal for hit-to-lead programs requiring reproducible, high-purity intermediates. Request quote for gram-scale or GMP-compliant batches.

Molecular Formula C10H17N5O3
Molecular Weight 255.27 g/mol
CAS No. 863646-43-9
Cat. No. B1405469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
CAS863646-43-9
Molecular FormulaC10H17N5O3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2
InChIInChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)
InChIKeyQQLMQFGGRRFIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate (863646-43-9): A Protected Morpholine-Tetrazole Building Block for Medicinal Chemistry Procurement


tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate (CAS 863646-43-9) is a heterocyclic building block that combines an N-Boc-protected morpholine core with a tetrazole substituent at the 3-position . The tetrazole moiety acts as a bioisostere of a carboxylic acid, while the tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the morpholine nitrogen, enabling selective deprotection and further functionalization in multi-step syntheses [1]. The compound has a molecular weight of 255.27 g/mol and is commercially available at typical purities of 97–98% .

Why Unprotected Morpholine-Tetrazoles or Non-Boc Analogs Cannot Replace tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate


Simple substitution with an unprotected morpholine-tetrazole (e.g., 4-(2H-tetrazol-5-yl)morpholine) or a Boc-protected morpholine lacking the tetrazole group introduces significant deviations in physicochemical properties, synthetic orthogonality, and bioisosteric potential. The absence of the Boc group in 4-(2H-tetrazol-5-yl)morpholine results in a markedly different pKa (6.15 vs. 4.73), lower boiling point (347.5°C vs. 427.2°C), and higher density (1.401 vs. 1.289 g/cm³), which can alter reaction compatibility and purification profiles . Conversely, a Boc-protected morpholine without the tetrazole (e.g., tert-butyl morpholine-4-carboxylate) lacks the carboxylic acid-mimetic functionality essential for target engagement in medicinal chemistry programs. The specific combination of an N-Boc protected morpholine and a tetrazole bioisostere at the 3-position is not interchangeable with these simpler analogs without compromising synthetic utility or biological relevance .

Quantitative Differentiation of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate Against Closest Analogs


Tetrazole Bioisosteric Acidity vs. Carboxylic Acid Benchmark

The tetrazole moiety in the target compound mimics the acidity of a carboxylic acid, enabling similar ionic interactions with biological targets while offering enhanced metabolic stability [1]. The predicted pKa of 4.73±0.10 is comparable to that of benzoic acid (pKa 4.20±0.10) , a prototypical carboxylic acid. This acidity profile allows the compound to be deprotonated at physiological pH, facilitating target binding in drug discovery programs where a carboxylate is desired but prone to rapid metabolism.

Medicinal Chemistry Bioisostere Drug Design

Physicochemical Divergence from Unprotected Morpholine-Tetrazole Analog

The presence of the Boc protecting group in the target compound dramatically alters key physicochemical properties relative to its unprotected analog, 4-(2H-tetrazol-5-yl)morpholine . The target compound exhibits a predicted boiling point of 427.2±55.0 °C, a density of 1.289±0.06 g/cm³, and a pKa of 4.73±0.10 . In contrast, the unprotected analog shows a lower boiling point (347.5±52.0 °C), higher density (1.401±0.06 g/cm³), and significantly higher pKa (6.15±0.10) . These differences impact solvent compatibility, column chromatography behavior, and the ability to perform orthogonal deprotection in multi-step sequences.

Organic Synthesis Purification Reaction Compatibility

Enhanced Molecular Complexity vs. Simple Boc-Morpholine Building Block

Compared to a simple Boc-protected morpholine such as tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) , the target compound incorporates a tetrazole ring that adds 68.04 g/mol to the molecular weight and introduces a bioisosteric functionality. The target compound has a significantly higher boiling point (427.2 °C vs. 253.8 °C) and density (1.289 g/cm³ vs. 1.065 g/cm³) , reflecting increased polarity and molecular mass. This added complexity provides a pre-installed pharmacophore for fragment-based screening or lead optimization, reducing the number of synthetic steps required to install a carboxylate mimic.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Commercial Purity Benchmarks: 97-98% vs. Typical 95% Grade

Multiple commercial vendors supply tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate at a minimum purity of 97%, with some offering 98% grade . This exceeds the typical 95% purity grade often available for many research-grade building blocks . Higher initial purity reduces the burden of pre-synthetic purification and minimizes the risk of byproduct formation in downstream reactions.

Quality Control Procurement Synthetic Reliability

Optimized Application Scenarios for tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry: Carboxylic Acid Bioisostere Installation in Lead Optimization

In drug discovery programs targeting enzymes or receptors that recognize a carboxylate moiety, the tetrazole group of the target compound serves as a metabolically stable replacement. The comparable pKa (4.73 vs. 4.20 for benzoic acid) ensures ionic interactions are maintained, while the Boc-protected morpholine provides a scaffold for further elaboration. This approach has been validated in the development of MCL-1/BCL-xL dual inhibitors where tetrazole replacements retained or improved binding affinity [1].

Multi-Step Synthesis Requiring Orthogonal Nitrogen Protection

The Boc group on the morpholine nitrogen allows for selective deprotection under acidic conditions without affecting acid-sensitive functionalities elsewhere in the molecule. This is particularly valuable in the synthesis of complex heterocyclic antibiotics, as exemplified in patent US8178554B2, where protected tetrazole intermediates are key building blocks for antibacterial agents [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The target compound provides a pre-formed morpholine-tetrazole fragment with a molecular weight of 255.27 g/mol, suitable for fragment screening libraries. Its higher molecular complexity compared to simple Boc-morpholine (187.23 g/mol) offers a more advanced starting point for hit-to-lead optimization, potentially reducing the number of synthetic iterations required to achieve target potency .

Quality-Critical Synthetic Campaigns Requiring High Purity Inputs

For large-scale or high-value synthetic sequences where intermediate purification is costly, the availability of this compound at 97–98% purity minimizes the introduction of impurities that could compromise yield or complicate purification. This is especially relevant in GMP-like environments or when preparing key intermediates for in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.